2-(piperidin-1-yl)pyrazine
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Overview
Description
2-(Piperidin-1-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a piperidine moiety at the 1-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(piperidin-1-yl)pyrazine typically involves the nucleophilic substitution reaction of pyrazine with piperidine. One common method includes the reaction of pyrazine with piperidine in the presence of a base such as potassium carbonate, under reflux conditions . Another approach involves the use of N-alkyl piperazines in an iodine-mediated one-pot reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(Piperidin-1-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine moiety can be replaced or modified using different nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in the presence of a base like potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional functional groups, while substitution reactions can produce a variety of piperidine-substituted pyrazines.
Scientific Research Applications
2-(Piperidin-1-yl)pyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(piperidin-1-yl)pyrazine involves its interaction with specific molecular targets. For instance, it has been shown to bind to histamine H3 receptors and sigma-1 receptors, modulating neurotransmission and providing analgesic effects . The exact pathways and molecular interactions depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in medicinal chemistry.
Piperazine: Another six-membered heterocycle with two nitrogen atoms, known for its use in pharmaceuticals.
Uniqueness: 2-(Piperidin-1-yl)pyrazine is unique due to its combined structural features of both piperidine and pyrazine, which confer distinct chemical and biological properties. This dual nature allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
6705-23-3 |
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Molecular Formula |
C9H13N3 |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-piperidin-1-ylpyrazine |
InChI |
InChI=1S/C9H13N3/c1-2-6-12(7-3-1)9-8-10-4-5-11-9/h4-5,8H,1-3,6-7H2 |
InChI Key |
FMPQINQOBNERLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=CN=C2 |
Purity |
0 |
Origin of Product |
United States |
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